What is Cedeodarin?
What is Cedeodarin?
An In-Depth Technical Guide to Cedeodarin
Introduction
Cedeodarin is a dihydroflavonol, a type of flavonoid, isolated from the wood of the Himalayan cedar, Cedrus deodara.[1] Chemically, it is identified as 6-methyltaxifolin.[2][3][4][5] It is one of several structurally related flavonoids found in this plant, including cedrin (B133356) (6-methyldihydromyricetin), cedrinoside, and dihydromyricetin.[2][4][6] Research on Cedrus deodara extracts, which contain a mixture of these compounds, has revealed a wide range of pharmacological activities. These extracts have been traditionally used in Ayurvedic medicine to treat various ailments, including inflammation, infections, skin disorders, and ulcers.[3][7] Modern in-vitro and in-vivo studies have begun to validate these uses, demonstrating potent antioxidant, anti-inflammatory, wound healing, antimicrobial, and anticancer properties associated with the plant's chemical constituents.[3][6] This guide provides a technical overview of the existing research related to Cedeodarin and the extracts in which it is found.
Pharmacological Activities
While most studies have been conducted on crude or fractionated extracts of Cedrus deodara rather than on isolated Cedeodarin, the activities of these extracts are attributed to their rich phytochemical content, including flavonoids like Cedeodarin.
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Wound Healing Activity : Methanolic extracts of C. deodara have demonstrated significant efficacy in promoting the healing of burn wounds in animal models. The potent healing properties are associated with the presence of phenolic compounds, particularly flavonoids, which play a crucial role in angiogenesis, collagen deposition, epithelialization, and wound contraction.[6]
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Antioxidant Activity : Flavonoids are well-known for their antioxidant capabilities. Extracts from C. deodara show strong free radical scavenging activity.[5][6] This is a key mechanism underlying many of its other therapeutic effects, as high levels of reactive oxygen species (ROS) can complicate and delay the healing process.[6]
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Antimicrobial Activity : The methanol (B129727) extract has shown pronounced antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus, a common cause of wound infections.[6] This property is vital for preventing infections that can impair the healing process.[6] The essential oil also possesses antifungal properties.[1]
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Anti-inflammatory and Analgesic Activity : Various parts of the C. deodara plant are used in traditional medicine to treat inflammation and pain.[3] Studies have indicated the plant possesses both anti-inflammatory and analgesic properties.[3][7]
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Anticancer Activity : Recent in-vitro studies have suggested that C. deodara extracts have anti-cancer and anti-apoptotic effects on several cancer cell lines, including leukemia.[3][4]
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Antileishmanial Activity : A benzene (B151609) extract of C. deodara leaves showed potent antileishmanial activity against Leishmania donovani parasites in vitro, along with a significant immunomodulatory effect on host cells.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Cedrus deodara extracts containing Cedeodarin.
Table 1: In Vivo Burn Wound Healing Activity of C. deodara Methanol Extract [6]
| Treatment Group | Day 7 | Day 14 | Day 21 |
|---|---|---|---|
| Plant Extract (P) | 33.6% | 87.1% | 93.4% |
| Positive Control (PC) | 27.6% | 80.7% | 88.3% |
| Negative Control (NC) | 20.1% | 77.9% | 80.2% |
Data represents the percentage of wound contraction in a Wistar rat burn model.
Table 2: In Vitro Antioxidant and Antimicrobial Activity of C. deodara Extracts
| Assay | Extract/Compound | Result | Source |
|---|---|---|---|
| DPPH Radical Scavenging | Methanol Extract | IC₅₀ = 10.6 ± 0.80 µg/mL | [6] |
| DPPH Radical Scavenging | Butylated Hydroxyanisole (BHA) | IC₅₀ = 91.28 ± 0.13 µg/mL | [6] |
| Antibacterial Activity | Methanol Extract | Pronounced activity against S. aureus | [6] |
| Antileishmanial Activity | Benzene Extract | Active dose range: 25-200 µg/mL | [8] |
| Antioxidant Activity (ABTS) | Water-soluble Extract | IC₅₀ = 25.5 ± 0.64 µg/mL |[9] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Protocol 1: In Vivo Burn Wound Healing Assay (Rat Model)[6]
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Animal Model : Wistar rats are used for the burn wound model.
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Anesthesia and Injury : Animals are anesthetized, and a second-degree burn is induced on the dorsal area.
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Grouping : Rats are divided into multiple groups: a negative control (ointment base only), a positive control, and a plant extract group treated with an ointment containing the methanol extract of C. deodara.
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Treatment : The respective ointments are applied topically to the wound area.
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Wound Contraction Measurement : The wound area is traced and measured on days 7, 14, and 21 post-injury to calculate the percentage of wound contraction.
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Histopathology : On days 7, 14, and 21, skin tissue samples are harvested from euthanized animals.
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Samples are fixed in 10% neutral buffered formalin for 48 hours.
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Tissues are processed, embedded in paraffin, and sectioned to a thickness of 5 µm.
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Sections are stained with haematoxylin and eosin (B541160) (H&E) for microscopic evaluation of tissue regeneration, neovascularization, and collagen deposition.
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Protocol 2: DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging Assay[6]
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Preparation : A solution of the stable free radical DPPH is prepared.
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Reaction : The C. deodara methanol extract is mixed with the DPPH solution at various concentrations. A reference antioxidant (e.g., BHA) is used as a positive control.
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Incubation : The reaction mixture is incubated in the dark at room temperature.
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Measurement : The absorbance of the solution is measured using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the extract.
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Calculation : The IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is calculated to quantify the antioxidant activity.
Protocol 3: Plant Material Extraction and Fractionation[8]
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Collection and Preparation : Leaves of C. deodara are collected, washed, and dried at room temperature. The dried plant material is powdered.
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Extraction : The powdered material is subjected to extraction using different solvents of varying polarity (e.g., benzene, chloroform, ethyl acetate, methanol).
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Fractionation : The crude extracts are fractionated to isolate different classes of compounds.
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Dilution : For biological assays, the dried fractions are diluted in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
Visualizations: Pathways and Workflows
Caption: Conceptual mechanism for flavonoid-mediated wound healing.
Caption: Experimental workflow for the in vivo burn wound healing study.
Caption: Workflow for the extraction and fractionation of C. deodara.
References
- 1. Cedrus deodara - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ygeiax.com [ygeiax.com]
- 8. Cedrus deodara: In vitro antileishmanial efficacy & immumomodulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cedrus deodara| BioCrick [biocrick.com]
